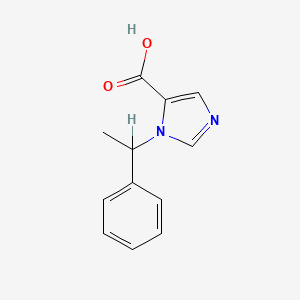

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(1-phenylethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCCBLTSWHXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7036-56-8, 3157-27-5 | |

| Record name | Desethyl-etomidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-168567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL-ETOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O36CTO4WLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-(1-Phenylethyl)-3H-imidazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: This guide provides a comprehensive technical overview of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] This specific molecule is structurally significant as it is the carboxylic acid analogue of the well-known intravenous anesthetic, etomidate.[2] This document elucidates the compound's chemical identity, explores modern synthetic strategies with detailed protocols, tabulates its physicochemical properties, and discusses its pivotal role and applications within the landscape of drug discovery.

Chemical Identity and Nomenclature

The nomenclature of imidazole derivatives can be complex due to the tautomeric nature of the imidazole ring. The hydrogen atom on one of the nitrogen atoms can migrate, leading to different but equivalent numbering schemes. Consequently, "this compound" and "1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid" are often used interchangeably to refer to the same chemical entity.[3] For clarity and consistency, this guide will utilize the IUPAC-preferred naming where applicable, while acknowledging common synonyms.

The core structure consists of a five-membered aromatic ring with two nitrogen atoms, substituted with a 1-phenylethyl group on a nitrogen atom and a carboxylic acid group on a carbon atom.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-[(1R)-1-phenylethyl]imidazole-4-carboxylic acid | PubChem[2] |

| CAS Number | 3157-27-5 | ChemicalBook[3], Sigma-Aldrich |

| Molecular Formula | C12H12N2O2 | ChemicalBook[3], PubChem[2] |

| Molecular Weight | 216.24 g/mol | ChemicalBook[3], Sigma-Aldrich |

| Synonyms | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid, Desethyl-etomidate | ChemicalBook[3], PubChem[2] |

| InChIKey | RGYCCBLTSWHXIS-VIFPVBQESA-N | CAS Common Chemistry[4] |

| Canonical SMILES | CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | CAS Common Chemistry[4] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While comprehensive experimental data for this specific molecule is limited, available information is summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Boiling Point | 437.5°C at 760 mmHg | Predicted[3] |

| Density | 1.21 g/cm³ | Predicted[3] |

| Flash Point | 218.4°C | Predicted[3] |

| Physical State | Data not available | [3] |

Note: The listed properties are primarily based on computational predictions and should be confirmed through empirical analysis.

Synthesis and Mechanistic Insights

The synthesis of substituted imidazole-4-carboxylates is a field of active research. Modern synthetic chemistry prioritizes efficiency, yield, and atom economy. Microwave-assisted multicomponent reactions represent a powerful strategy for achieving these goals in heterocyclic synthesis.

Rationale for Microwave-Assisted Synthesis

Conventional heating methods can be slow and may lead to side-product formation. Microwave irradiation offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products.[5][6] The one-pot synthesis of imidazole-4-carboxylates via a 1,5-electrocyclization of azavinyl azomethine ylides is an elegant example of this efficiency.[5] This approach allows for the construction of the complex imidazole core from simpler, readily available starting materials in a single, streamlined process.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for a microwave-assisted, one-pot synthesis of imidazole-4-carboxylate esters, which are direct precursors to the target carboxylic acid via hydrolysis.

Caption: Workflow for microwave-assisted synthesis of imidazole esters.

Detailed Experimental Protocol (Adapted)

The following protocol for the synthesis of a related ethyl ester is adapted from a validated microwave-assisted method and serves as a robust template.[5] The final carboxylic acid can be obtained via standard ester hydrolysis.

-

Preparation of Ylide Precursor: In a microwave-safe glass vial, dissolve the appropriate 1,2-diaza-1,3-diene (e.g., 2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester, 1.0 eq) in a suitable solvent like acetonitrile (approx. 3-4 mL per mmol).

-

Causality: Acetonitrile is an effective solvent for the reactants and has a high boiling point suitable for microwave synthesis.

-

-

Base Addition: Add triethylamine (TEA, 1.0 eq) to the solution under magnetic stirring at room temperature. The formation of a red-colored solution indicates the generation of the necessary intermediate.

-

Causality: TEA acts as a base to facilitate the initial reaction steps and neutralize the HCl byproduct.

-

-

Amine Addition: Add the primary amine (e.g., (R)-1-phenylethanamine, 1.05 eq) to the vial. Stir the solution until the red color disappears, signifying the consumption of the intermediate.

-

Aldehyde Addition: Add the desired aldehyde (2.0 eq). For an unsubstituted C2 position on the imidazole ring, paraformaldehyde is used.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for approximately 15 minutes at a high temperature (e.g., 220°C, though optimization may be required).[6]

-

Causality: The high temperature and pressure achieved in the sealed vessel accelerate the 1,5-electrocyclization and subsequent aromatization steps, drastically reducing reaction time.

-

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting residue using column chromatography (e.g., silica gel with a light petroleum/ethyl acetate gradient) to isolate the pure ethyl 3-(1-phenylethyl)-3H-imidazole-4-carboxylate.[5]

-

Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and byproducts, yielding a product of high purity, which can be confirmed by NMR and mass spectrometry.

-

-

Hydrolysis (Final Step): Cleave the ethyl ester using standard saponification conditions (e.g., NaOH or LiOH in a water/THF mixture) followed by acidic workup to yield the final this compound.

Significance in Drug Discovery and Development

The Imidazole Scaffold in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in drug discovery due to its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability.[7][8] Its aromatic nature and electron-rich character allow it to bind effectively to a wide array of biological enzymes and receptors, making it a versatile core for developing therapeutic agents.[1] Imidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][8]

Direct Relevance as a Precursor and Metabolite of Etomidate

The most direct and compelling application for this compound in drug development is its relationship to etomidate. Etomidate, the ethyl ester of this compound, is a potent, short-acting intravenous anesthetic agent.[2] Therefore, the title carboxylic acid is not only a key synthetic precursor to etomidate but is also its primary inactive metabolite, often referred to as desethyl-etomidate.[2]

Studying this carboxylic acid is crucial for:

-

Pharmacokinetic Analysis: Understanding the rate and mechanism of etomidate hydrolysis into this inactive metabolite is fundamental to characterizing its pharmacokinetic profile and duration of action.

-

Drug Metabolism Studies: Researchers can use the compound as an analytical standard to quantify the metabolism of etomidate in preclinical and clinical studies.

-

Prodrug Design: While the acid itself is inactive, knowledge of its properties could inform the design of other ester-based prodrugs that might offer different pharmacokinetic advantages.

Biological Pathway Context

The diagram below illustrates the relationship between the carboxylic acid, its active ester form (etomidate), and its ultimate pharmacological role.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

A Comprehensive Technical Guide to the Solubility of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, a molecule of significant interest in pharmaceutical development. In the absence of extensive, publicly available quantitative solubility data for this specific compound in a wide range of organic solvents, this document synthesizes information from closely related structural analogs, theoretical principles, and established experimental methodologies to provide a robust predictive framework and practical guidance for laboratory work.

Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, a thorough examination of its molecular structure is paramount. The molecule is comprised of three key functional components: an imidazole ring, a carboxylic acid group, and a 1-phenylethyl substituent.

-

Imidazole Ring : This heterocyclic moiety is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). The parent imidazole molecule is highly soluble in water and other polar solvents.

-

Carboxylic Acid Group (-COOH) : This is a highly polar functional group that can readily participate in hydrogen bonding as both a donor and an acceptor. It also introduces acidic properties to the molecule.

-

1-Phenyl-ethyl Group : This substituent is nonpolar and hydrophobic. Its presence significantly influences the overall polarity of the molecule, increasing its lipophilicity.

The interplay between the polar imidazole and carboxylic acid functionalities and the nonpolar 1-phenylethyl group dictates the molecule's solubility in various solvents. The principle of "like dissolves like" is a fundamental concept here; polar solvents will more readily dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.[1]

Physicochemical Properties Influencing Solubility

Several key physicochemical parameters provide a quantitative basis for predicting the solubility of this compound.

| Property | Value (or Estimated) | Implication for Solubility |

| Molecular Weight | 216.24 g/mol | Generally, higher molecular weight can lead to lower solubility, particularly if not offset by strong solute-solvent interactions. |

| logP (Octanol-Water Partition Coefficient) | ~2.4 (calculated for isomer)[2] | A positive logP value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting higher solubility in less polar organic solvents compared to water. |

| pKa (Acid Dissociation Constant) | ~2.7 (estimated for carboxylic acid), ~7.0 (estimated for imidazole)[3][4] | The presence of both an acidic (carboxylic acid) and a basic (imidazole) functional group makes this an amphoteric molecule. Its ionization state, and therefore solubility, will be highly dependent on the pH of the solvent system. |

| Water Solubility | 211.6 mg/L at 25 °C (for (R)-(+)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid)[3] | This experimentally determined value for a closely related isomer indicates low aqueous solubility, which is consistent with the molecule's significant nonpolar character. |

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and physicochemical properties, a predicted solubility profile for this compound in a range of common organic solvents is presented below. These are estimations derived from the behavior of structural analogs like imidazole, phenylacetic acid, and qualitative data for imidazole-4-carboxylic acid.[2][5][6][7][8]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The alcohol can engage in hydrogen bonding with both the imidazole and carboxylic acid groups. The small alkyl chain does not significantly hinder solvation. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may slightly reduce its solvating power for this specific molecule. |

| Acetone | Polar Aprotic | Moderate | As a polar aprotic solvent, it can act as a hydrogen bond acceptor for the carboxylic acid and N-H of the imidazole. However, the lack of a donor proton limits its interaction potential compared to alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a very strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar and amphiphilic molecules. 1H-Imidazole-4-carboxylic acid is known to be soluble in DMSO.[9] |

| Ethyl Acetate | Moderately Polar | Low | While it has a polar ester group, the overall polarity is lower than alcohols and acetone. The significant nonpolar character of the target molecule may lead to some solubility, but strong interactions are less likely. |

| Dichloromethane (DCM) | Nonpolar | Very Low | DCM is a nonpolar solvent and is unlikely to effectively solvate the polar imidazole and carboxylic acid groups. 1H-Imidazole-4-carboxylic acid is reported to be insoluble in DCM. |

| Toluene | Nonpolar | Very Low | Similar to DCM, toluene is a nonpolar aromatic solvent and is not expected to be a good solvent for this polar molecule. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and will not effectively solvate the polar functional groups of the target compound. |

Experimental Determination of Solubility

To obtain definitive quantitative data, experimental determination of solubility is essential. The following are standard, field-proven protocols for this purpose.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

-

Preparation : Add an excess amount of this compound to a vial containing a precise volume of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, remove the vials and allow any undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification : The clear filtrate is then diluted with a suitable solvent and the concentration of the dissolved compound is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

High-Throughput Screening (HTS) for Early-Stage Assessment

For rapid screening of solubility in multiple solvents or for a large number of compounds, high-throughput methods are employed. Nephelometry is a common HTS technique that measures the light scattering caused by suspended particles.

Caption: High-Throughput Solubility Screening Workflow using Nephelometry.

-

Stock Solution Preparation : A concentrated stock solution of this compound is prepared in 100% DMSO.

-

Assay Plate Preparation : The DMSO stock solution is serially diluted in a 96-well microplate.

-

Solvent Addition : The organic solvent of interest is added to each well, and the plate is shaken to mix the contents.

-

Precipitation and Measurement : The plate is incubated for a short period (e.g., 1-2 hours). If the compound's solubility in the final solvent mixture is exceeded, it will precipitate. The amount of precipitate is quantified by measuring the light scattering using a laser-based nephelometer. The kinetic solubility is determined as the concentration at which significant light scattering is first observed.

Trustworthiness and Self-Validating Systems

For both methodologies, the inclusion of control compounds with known solubilities in the tested solvents is crucial for validating the experimental setup and ensuring the accuracy of the results. For the shake-flask method, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached. In HTS methods, running replicates and comparing the results to a standard compound provides confidence in the data.

Conclusion

The solubility of this compound is a complex interplay of its polar and nonpolar functionalities. It is predicted to have low aqueous solubility but good solubility in polar organic solvents, particularly polar protic solvents like methanol and highly polar aprotic solvents like DMSO. For drug development professionals, a thorough understanding of its solubility profile across a range of solvents is critical for formulation, purification, and in vitro assay development. While this guide provides a robust predictive framework, the definitive determination of solubility requires empirical testing using standardized methods such as the shake-flask technique for thermodynamic solubility or high-throughput screening for rapid, early-stage assessment.

References

-

Imidazole. (n.d.). In Wikipedia. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). PubMed Central. Retrieved from [Link]

-

1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem. (n.d.). Retrieved from [Link]

-

carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

-

Phenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Phenylacetic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. (n.d.). Retrieved from [Link]

-

Imidazole | C3H4N2 | CID 795 - PubChem. (n.d.). Retrieved from [Link]

-

Physical and Chemical Compatibility of Etomidate and Propofol Injectable Emulsions - PMC. (2021, October 13). PubMed Central. Retrieved from [Link]

-

Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate. (2016, February 15). Retrieved from [Link]

-

1H-Imidazole-4-carboxylic acid methyl ester - ChemBK. (2024, April 9). Retrieved from [Link]

-

Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem. (n.d.). Retrieved from [Link]

-

2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio) - Dove Press. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (n.d.). Retrieved from [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved from [Link]

-

Principles of Solubility and Solutions - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, a substituted imidazole derivative, is a compound of significant interest in medicinal chemistry and drug development. Its structural relationship to etomidate, a well-known intravenous anesthetic, positions it as a key impurity and metabolite in pharmaceutical preparations[1][2][3]. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its synthesis, purification, characterization, and quality control in drug manufacturing processes. This guide provides a comprehensive overview of these critical parameters, supported by detailed experimental protocols for their determination.

The imidazole ring is a versatile heterocyclic scaffold found in many biologically active molecules[4]. The presence of a carboxylic acid group and a chiral phenylethyl substituent in this compound imparts specific chemical characteristics that influence its solubility, stability, and interaction with biological targets. Accurate determination of its melting and boiling points serves as a crucial indicator of purity and aids in the development of robust analytical methods[1][2][3].

Physicochemical Properties

The key physical constants of this compound are summarized in the table below. These values are essential for a variety of applications, from laboratory-scale synthesis to industrial production.

| Property | Value | Source(s) |

| Melting Point | ~156.3 °C (for the (R)-enantiomer) | [5][6] |

| Boiling Point | 437.5 °C at 760 mmHg | [7] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [8][9] |

| Molecular Weight | 216.24 g/mol | [8][9] |

| Appearance | White to off-white solid | [10] |

| CAS Number | 3157-27-5 | [8][9][11] |

Note: The melting point provided is for the (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, the (R)-enantiomer of the topic compound. The melting point of the racemic mixture is expected to be in a similar range.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is fundamental to the characterization of a chemical compound. The following sections provide detailed, field-proven protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a widely used and reliable technique.

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, trapping a small amount of the compound.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into a melting point apparatus.

-

Place a calibrated thermometer in the apparatus, ensuring the bulb is level with the sample in the capillary tube.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (~156 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal of the solid melts (the end of melting). The melting point is reported as this range.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows the sample and the thermometer to be in thermal equilibrium.

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature with a high boiling point, specialized techniques are required. The following protocol describes the distillation method under reduced pressure, which is suitable for high-boiling point compounds that may decompose at their atmospheric boiling point.

Protocol:

-

Apparatus Setup:

-

Assemble a distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small amount of the sample in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Connect the apparatus to a vacuum source.

-

-

Measurement:

-

Begin to evacuate the system to the desired pressure.

-

Heat the sample gently using a heating mantle.

-

Observe the temperature on the thermometer. The boiling point at the reduced pressure is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

-

Record the temperature and the pressure at which the boiling occurs.

-

-

Correction to Atmospheric Pressure (Optional):

-

If the boiling point at atmospheric pressure is required, a nomograph can be used to estimate it from the boiling point measured at reduced pressure.

-

Causality Behind Experimental Choices:

-

Reduced Pressure: Lowering the pressure reduces the boiling point of the liquid, which is essential for high-boiling compounds to prevent thermal decomposition.

-

Boiling Chips: These provide nucleation sites for bubbles to form, preventing bumping and ensuring smooth boiling.

Caption: Experimental workflow for boiling point determination.

Conclusion

The melting and boiling points of this compound are critical physicochemical parameters for its handling, purification, and analysis. This guide has provided these values, along with detailed, practical protocols for their experimental determination. By understanding and applying these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important compound in their work. The provided workflows and explanations of the underlying principles aim to empower users with the knowledge to perform these fundamental measurements with accuracy and confidence.

References

-

1H-Imidazole-5-carboxylicacid, 1-(1-phenylethyl)-, methyl ester. BuyersGuideChem. [Link]

-

Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. lookchem. [Link]

-

Etomidate EP Reference Standard High Purity (98%) at Best Price, Mumbai Supplier. TradeIndia. [Link]

-

Etomidate-impurities. Pharmaffiliates. [Link]

-

Etomidate. PubChem. [Link]

-

1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem. [Link]

-

New Plant Growth Regulators of Benzimidazole Series. MDPI. [Link]

-

Imidazole. Wikipedia. [Link]

-

Ethyl 3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate. Pharmaffiliates. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Etomidate EP Impurity A - SRIRAMCHEM [sriramchem.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. 56649-48-0 CAS MSDS ((R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID CAS#: 56649-48-0 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 3157-27-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. Etomidate EP Impurity A | CymitQuimica [cymitquimica.com]

- 11. CAS 3157-27-5 | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

This guide provides a comprehensive technical overview of the expected spectroscopic data for the analytical characterization of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid. Intended for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis for its spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), details robust analytical protocols, and offers insights into data interpretation. While experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a predictive and practical framework for its identification and analysis.

Molecular Structure and Predicted Spectroscopic Overview

This compound (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol ) is a chiral heterocyclic compound featuring an imidazole carboxylic acid core substituted with a 1-phenylethyl group.[1][2][3] The presence of aromatic and heterocyclic rings, a carboxylic acid, a chiral center, and aliphatic protons provides a rich landscape for spectroscopic analysis.

A multi-technique approach is essential for unambiguous structural confirmation. Mass spectrometry will confirm the molecular weight and elemental composition, infrared spectroscopy will identify key functional groups, and NMR spectroscopy will elucidate the precise connectivity and stereochemistry of the molecule.

Caption: Molecular components of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the molecular weight and elemental formula of a compound. For the title compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the method of choice due to the polarity imparted by the carboxylic acid and imidazole nitrogen atoms.

Expected Fragmentation Pattern

In ESI positive-ion mode, the molecule will readily protonate to form the molecular ion [M+H]⁺ at an m/z of 217.25. In negative-ion mode, it will deprotonate to [M-H]⁻ at m/z 215.23. The fragmentation pattern is critical for structural confirmation. The most likely fragmentation pathway involves the cleavage of the bond between the chiral carbon and the imidazole nitrogen, which is a benzylic position and thus stabilized.

Key Predicted Fragments:

-

Loss of the phenylethyl group: A primary fragmentation would be the loss of the C₈H₉ group, leading to a fragment corresponding to the imidazole carboxylic acid.

-

Benzylic Cleavage: The most prominent fragment in the positive-ion spectrum is expected at m/z 105, corresponding to the [C₈H₉]⁺ cation (1-phenylethyl cation). This is a highly stabilized secondary benzylic carbocation.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.[4]

Caption: Predicted major fragmentation pathways in ESI-MS (Positive Ion Mode).

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, at a flow rate of 0.4 mL/min.

-

MS Acquisition: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Analysis: Extract the accurate mass of the parent ion and its major fragments. Use software to predict the elemental composition and compare it with the theoretical values.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is expected to be complex but dominated by characteristic absorptions from the carboxylic acid and aromatic moieties.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid O-H |

| ~3100 | C-H stretch | Aromatic & Imidazole C-H |

| ~2950 | C-H stretch | Aliphatic C-H |

| ~1710 (strong) | C=O stretch | Carboxylic Acid C=O |

| 1600-1450 | C=C and C=N stretch | Aromatic & Imidazole Rings |

| ~1250 | C-O stretch | Carboxylic Acid C-O |

The most diagnostic feature will be the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which will span from ~3300 to 2500 cm⁻¹, often obscuring the C-H stretching region.[5][6] The strong carbonyl (C=O) absorption around 1710 cm⁻¹ is another key identifier.[6]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using the empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the aromatic, imidazole, and phenylethyl protons. The carboxylic acid proton may be a very broad signal or not observed, depending on the solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | COOH | Acidic proton, often broad and downfield.[6] |

| ~7.8 | singlet | 1H | Imidazole C2-H | Deshielded proton between two nitrogen atoms. |

| ~7.5 | singlet | 1H | Imidazole C5-H | Heterocyclic proton adjacent to the carboxylic acid. |

| 7.2-7.4 | multiplet | 5H | Phenyl group | Standard aromatic region for a monosubstituted benzene ring. |

| ~5.5 | quartet | 1H | CH-Ph | Methine proton, split by the adjacent methyl group. |

| ~1.8 | doublet | 3H | CH₃ | Methyl protons, split by the adjacent methine proton. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | COOH | Carboxylic acid carbonyl carbon. |

| ~140 | Phenyl C1 | Quaternary aromatic carbon attached to the ethyl group. |

| ~138 | Imidazole C2 | Carbon between two nitrogens, highly deshielded. |

| ~129 | Phenyl C3/C5 | Aromatic CH carbons. |

| ~128 | Phenyl C4 | Aromatic CH carbon. |

| ~126 | Phenyl C2/C6 | Aromatic CH carbons. |

| ~125 | Imidazole C4 | Quaternary carbon attached to the COOH group. |

| ~120 | Imidazole C5 | Heterocyclic CH carbon. |

| ~55 | CH-Ph | Aliphatic methine carbon attached to nitrogen and phenyl group. |

| ~22 | CH₃ | Aliphatic methyl carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable carboxylic acid proton.

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR (Optional but Recommended):

-

COSY: To establish ¹H-¹H coupling correlations (e.g., between the methine and methyl protons of the ethyl group).

-

HSQC: To correlate protons directly to their attached carbons.

-

HMBC: To establish long-range (2-3 bond) correlations, which are crucial for confirming the connection of the phenylethyl group to the N3 position of the imidazole ring.

-

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of Imidazole-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and act as a bioisostere for other functional groups have rendered it a "privileged scaffold" in the design of therapeutic agents.[3][4] This guide focuses on a specific, yet remarkably versatile class of these compounds: imidazole-4-carboxylic acid derivatives. By exploring their synthesis, biological activities, and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic potential of this promising chemical space.

Section 1: Anticancer Activity - Targeting the Engines of Malignancy

The quest for novel anticancer agents remains a paramount challenge in modern medicine. Imidazole-4-carboxylic acid derivatives have emerged as a promising class of compounds with diverse mechanisms of action against various cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of imidazole-4-carboxylic acid derivatives are multifaceted, often involving the modulation of key cellular processes that are dysregulated in cancer.

-

Tubulin Polymerization Inhibition: A significant number of imidazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[5][6] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, these derivatives can either inhibit its polymerization or promote its disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[5][7]

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] Many cancers are driven by the aberrant activity of specific kinases. Imidazole-4-carboxylic acid derivatives have been designed to act as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) and RAF kinases, thereby disrupting the signaling cascades that promote tumor growth.[6][8]

-

DNA Interaction and Damage: Some derivatives function as DNA alkylating agents, forming covalent bonds with DNA bases.[5] This interaction can disrupt DNA replication and transcription, ultimately inducing DNA damage and triggering apoptotic pathways in cancer cells.

-

Induction of Apoptosis and Senescence: Regardless of the primary target, a common downstream effect of many imidazole-4-carboxylic acid derivatives is the induction of apoptosis.[7] This is often mediated through the modulation of pro- and anti-apoptotic proteins. Furthermore, some compounds have been shown to induce cellular senescence, a state of irreversible growth arrest, in cancer cells.[7]

Diagram 1: Anticancer Mechanisms of Imidazole-4-Carboxylic Acid Derivatives

Caption: Key anticancer mechanisms of imidazole-4-carboxylic acid derivatives.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of novel compounds is a critical initial step in the drug discovery process. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro Cytotoxicity of Selected Imidazole-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 43.4 | [9] |

| Compound B | MDA-MB-231 (Breast) | 35.1 | [9] |

| Compound C | HT-1080 (Fibrosarcoma) | 15.59 | [10] |

| Compound D | A-549 (Lung) | 18.32 | [10] |

| Compound 21 | A549 (Lung) | 0.29 | [6] |

| Compound 37 | A549 (Lung) | 2.2 | [6] |

| BI9 | HCT-116 (Colon) | 2.63 | [11] |

| Derivative 8 | HCT116 (Colon) | 6.20 | [12] |

Note: This table presents a selection of reported IC50 values and is not exhaustive.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[13][15]

-

Compound Treatment: Prepare serial dilutions of the imidazole-4-carboxylic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[13][15]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[13][15]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]

Diagram 2: MTT Assay Workflow

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Section 4: Structure-Activity Relationships (SAR) - Guiding Rational Drug Design

Understanding the relationship between the chemical structure of imidazole-4-carboxylic acid derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer SAR

-

Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole core significantly influence anticancer activity. For instance, the presence of a benzene sulfonyl group on the benzimidazole nitrogen has been shown to enhance activity. [6]* Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings at different positions of the imidazole scaffold can modulate potency and selectivity. For example, derivatives with a 4-methoxyphenyl group at the 2-position of a naphthimidazole nucleus showed good anti-inflammatory activity, which is a related field. [16]* Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and reach its intracellular target.

Antimicrobial SAR

-

Nitro Group: The presence of a nitro group, particularly at the 5-position of the imidazole ring, is often crucial for antibacterial activity, as its reduction is key to the mechanism of action involving DNA damage. [17]* Side Chains: Modifications to the side chains attached to the imidazole ring can impact the spectrum of activity and potency against different microbial strains.

-

Molecular Hybridization: Combining the imidazole-4-carboxylic acid scaffold with other known antimicrobial pharmacophores is a common strategy to enhance activity and overcome resistance.

Anti-inflammatory SAR

-

Substitutions on Phenyl Rings: For derivatives with phenyl rings, the position and nature of substituents can greatly affect COX inhibitory activity and selectivity.

-

Acidic vs. Non-acidic Derivatives: The presence or absence of an acidic functional group can influence the pharmacokinetic and pharmacodynamic properties of the compounds. Non-acidic derivatives have been developed to potentially reduce gastrointestinal side effects. [16]

Conclusion: A Promising Scaffold for Future Therapeutics

Imidazole-4-carboxylic acid derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological targets, including those relevant to cancer, microbial infections, and inflammation, underscores their significant potential. This guide has provided a comprehensive overview of their mechanisms of action, methods for their biological evaluation, and insights into their structure-activity relationships. It is our hope that this technical resource will serve as a valuable tool for researchers in the field, facilitating the rational design and development of the next generation of imidazole-based medicines.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

-

The minimum inhibitory concentration (MIC) of imidazole derivatives.... ResearchGate. [Link]

-

A review: Imidazole synthesis and its biological activities. ResearchGate. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing). [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]

-

IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

-

MIC (mg/mL) values for the compounds 4a-c, 5a-d.. ResearchGate. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

-

Rat Paw Edema Assay Guide. Scribd. [Link]

-

(PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

-

a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Exploration of structure-based on imidazole core as antibacterial agents. PubMed. [Link]

-

Recent development of imidazole derivatives as potential anticancer agents. OUCI. [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

-

Imidazole as a Promising Medicinal Scaffold. DDDT - Dove Medical Press. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]

-

Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. PubMed. [Link]

-

An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. OUCI. [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC - NIH. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

-

Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. [Link]

-

Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. PMC - NIH. [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... ResearchGate. [Link]

-

Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed. [Link]

-

Synthesis and antimicrobial activity evaluation of imidazole derivatives. ResearchGate. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. jopir.in [jopir.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic Acid and its Analogs

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document will leverage the analysis of its core scaffold, imidazole-4-carboxylic acid, to provide a foundational understanding. We will explore the critical aspects of crystallization, single-crystal X-ray diffraction, and the interpretation of crystallographic data. This paper is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small organic molecules, particularly those with pharmaceutical relevance.

Introduction: The Significance of Imidazole Derivatives in Drug Discovery

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors. Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.

The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions is paramount for rational drug design and the optimization of lead compounds. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information at the atomic level.

The target of this guide, this compound, is a chiral molecule that is structurally related to Etomidate acid, the carboxylic acid analog of the anesthetic agent Etomidate. A comprehensive analysis of its crystal structure would provide invaluable insights into its solid-state properties and potential biological interactions.

Experimental Protocols: From Powder to Crystal Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous experimental steps. The overall workflow is a self-validating system, where the success of each step is contingent on the quality of the preceding one.

Crystallization: The Art and Science of Single Crystal Growth

The primary bottleneck in crystal structure analysis is often the growth of high-quality single crystals suitable for X-ray diffraction. For small organic molecules like this compound, several classical and modern techniques can be employed.

Classical Crystallization Methods:

-

Slow Evaporation: This is one of the simplest and most common methods. A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. The choice of solvent is critical and can significantly influence crystal growth and morphology.

-

Vapor Diffusion: This technique involves placing a small, open container with a concentrated solution of the compound inside a larger, sealed container that holds a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Modern Crystallization Approaches:

For challenging compounds, more advanced techniques such as high-throughput crystallization and under-oil methods can be utilized to screen a wider range of conditions with minimal sample consumption.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to identify a solvent in which the compound is moderately soluble.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation, and store it in a vibration-free environment.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Logical Relationship: Crystallization Workflow

Caption: A generalized workflow for the crystallization of a small organic molecule.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected diffraction data are processed using specialized software. This involves integrating the reflection intensities and applying corrections for factors such as absorption. The outcome of this step is a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.

Signaling Pathway: From Diffraction to Electron Density

Caption: The process of obtaining an electron density map from a diffraction experiment.

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but not their phases. Determining these phases is known as the "phase problem" in crystallography.

-

Structure Solution: For small molecules, direct methods or Patterson methods are typically used to solve the phase problem and obtain an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.

-

Structure Refinement: The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit between the calculated structure factors (|F_c|) and the observed structure factors (|F_o|). The quality of the final refined structure is assessed using metrics such as the R-factor.

A variety of software packages are available for data processing, structure solution, and refinement, such as SHELX, Olex2, and APEX.

Case Study: Crystal Structure of Imidazole-4-carboxylic Acid

As the crystal structure of this compound is not publicly available, we will analyze the crystal structure of its parent compound, imidazole-4-carboxylic acid, to illustrate the principles of crystal structure analysis.

The crystal structure of imidazole-4-carboxylic acid reveals a planar molecule existing as a zwitterion, with both imidazole nitrogen atoms protonated and the carboxylate group deprotonated.

Table 1: Crystallographic Data for Imidazole-4-carboxylic Acid

| Parameter | Value |

| Chemical Formula | C₄H₄N₂O₂ |

| Molecular Weight | 112.09 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.474(6) |

| b (Å) | 11.676(7) |

| c (Å) | 3.674(2) |

| Volume (ų) | 449.3(5) |

| Z | 4 |

Molecular Geometry

The imidazole ring is essentially planar. The bond lengths and angles within the molecule are consistent with those of other imidazole and carboxylic acid derivatives.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of imidazole-4-carboxylic acid is dominated by a network of strong intermolecular interactions.

-

Hydrogen Bonding: N—H···O hydrogen bonds are the primary interactions that link the molecules into a three-dimensional supramolecular network. These interactions involve the protonated imidazole nitrogen atoms and the deprotonated carboxylate oxygen atoms.

-

π–π Stacking: The crystal structure is further stabilized by π–π stacking interactions between neighboring imidazole rings.

These strong intermolecular forces are responsible for the solid-state stability and physical properties of the crystal.

Projected Crystal Structure of this compound: An Expert's Perspective

The introduction of the bulky and chiral 1-phenyl-ethyl group at the N3 position of the imidazole ring is expected to have a significant impact on the crystal packing.

-

Disruption of Planar Stacking: The non-planar 1-phenyl-ethyl substituent will likely disrupt the efficient π–π stacking observed in the parent imidazole-4-carboxylic acid.

-

Formation of Chiral Supramolecular Assemblies: As the molecule is chiral, it will crystallize in a chiral space group. The intermolecular interactions will lead to the formation of chiral supramolecular assemblies.

-

Role of Weaker Interactions: Weaker interactions, such as C—H···O and C—H···π interactions involving the phenyl ring and the ethyl group, are likely to play a more prominent role in directing the crystal packing.

The interplay between the strong hydrogen bonding of the carboxylic acid and imidazole moieties and the steric demands of the 1-phenyl-ethyl group will ultimately determine the final crystal structure.

Conclusion

The crystal structure analysis of this compound and its derivatives is a critical step in understanding their structure-property relationships. This guide has outlined the essential experimental protocols, from crystallization to structure refinement, and has provided a foundational understanding of the crystal structure of the core imidazole-4-carboxylic acid scaffold. While the specific crystal structure of the title compound remains to be determined, the principles and methodologies discussed herein provide a robust framework for its future elucidation. Such studies are indispensable for the continued development of novel imidazole-based therapeutic agents.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Akhtar, T., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 28(15), 5849. Available at: [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2458-2481. Available at: [Link]

-

Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 70(1), a1-a1. Available at: [Link]

-

Kumar, A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease 2019 (COVID-19) (pp. 57-81). Academic Press. Available at: [Link]

-

ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Available at: [Link]

-

University of Jyväskylä. (n.d.). crystallization of small molecules. Available at: [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Available at: [Link]

-

RCSB PDB. (2023). Crystallography Software. Available at: [Link]

An In-depth Technical Guide to the Theoretical Modeling of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

This guide provides a comprehensive framework for the theoretical modeling of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, a molecule of interest for researchers, scientists, and drug development professionals. By leveraging a multi-faceted computational approach, we can elucidate the structural, electronic, and dynamic properties of this compound, thereby accelerating research and development efforts. This document is structured to provide not just a methodology, but a self-validating system of protocols, grounded in established scientific principles.

Introduction

This compound is a heterocyclic compound featuring an imidazole core, a chiral phenylethyl group, and a carboxylic acid moiety. Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific combination of functional groups in the target molecule suggests its potential for diverse biological interactions, making it a prime candidate for in-depth computational analysis. Theoretical modeling offers a powerful, cost-effective, and time-efficient alternative to purely experimental approaches, allowing for the prediction of molecular properties and the generation of hypotheses that can guide further research.

This guide will detail a hierarchical modeling approach, beginning with the fundamental quantum mechanical description of the molecule, progressing to its dynamic behavior in a simulated biological environment, and culminating in the prediction of its interactions with potential protein targets.

Part 1: Quantum Chemical Calculations - Unveiling the Electronic Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic electronic properties of a molecule. These calculations are foundational for subsequent modeling steps, as they yield crucial parameters such as optimized geometry, charge distribution, and molecular orbital energies.

Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the most stable three-dimensional structure of this compound. The presence of a rotatable bond between the imidazole ring and the phenylethyl group, as well as the conformational flexibility of the carboxylic acid group, necessitates a thorough conformational analysis.

Protocol for Geometry Optimization:

-

Initial Structure Generation: A 2D sketch of the molecule is created using chemical drawing software and converted to a 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial for molecules with multiple rotatable bonds[2][4].

-

DFT Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method. A common and effective choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set[5][6]. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations[7].

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.

Causality Behind Choices: The B3LYP functional is a hybrid functional that has been shown to provide reliable geometries for a wide range of organic molecules. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for accurately describing the geometry of molecules with heteroatoms and delocalized electrons.

Visualization of the Computational Workflow:

Caption: Workflow for obtaining the optimized 3D structure.

Electronic Properties and Chemical Reactivity

Once the optimized geometry is obtained, a single-point energy calculation can be performed using a higher level of theory to obtain more accurate electronic properties.

Key Electronic Properties to Calculate:

| Property | Description | Significance | Recommended DFT Method |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicators of chemical reactivity, electron-donating/accepting ability, and electronic transitions. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. | B3LYP/6-311++G(d,p) |

| Natural Bond Orbital (NBO) Analysis | Analyzes the charge distribution and orbital interactions within the molecule. | Provides insights into hybridization, atomic charges, and intramolecular interactions like hydrogen bonding. | B3LYP/6-311++G(d,p) |

Authoritative Grounding: The use of DFT to calculate these electronic properties is well-established in computational chemistry for providing insights into the reactivity and electronic structure of molecules[8][9][10]. The choice of a larger basis set like 6-311++G(d,p) for single-point calculations improves the accuracy of the electronic properties.

Part 2: Molecular Dynamics Simulations - Capturing the Molecule in Motion

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations allow us to study the dynamic behavior of this compound in a condensed-phase environment, such as in water or a lipid bilayer, which more closely mimics physiological conditions.

Force Field Parameterization